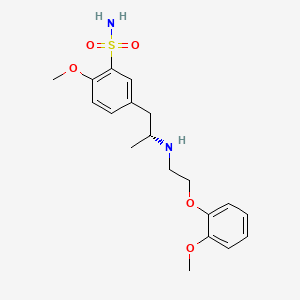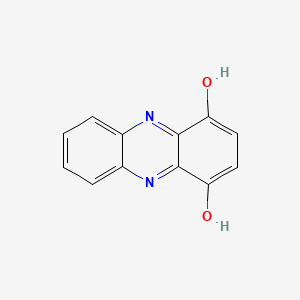
(R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide
Vue d'ensemble
Description
®-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide is a complex organic compound known for its significant applications in the pharmaceutical industry. It is a derivative of benzenesulfonamide and is structurally related to tamsulosin, a medication used to treat benign prostatic hyperplasia.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxyphenol and 2-methoxybenzenesulfonyl chloride.
Formation of Intermediate: The 2-methoxyphenol is reacted with 2-chloroethylamine to form 2-(2-methoxyphenoxy)ethylamine.
Coupling Reaction: The intermediate is then coupled with 2-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Final Product: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and enantiomeric resolution.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide is used as a reference standard and in the synthesis of related compounds.
Biology
In biological research, it is studied for its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor binding.
Medicine
Medically, this compound is closely related to tamsulosin and is investigated for its potential use in treating conditions like benign prostatic hyperplasia and other urological disorders.
Industry
In the pharmaceutical industry, it serves as an intermediate in the synthesis of active pharmaceutical ingredients and as a standard for quality control.
Mécanisme D'action
The mechanism of action of ®-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide involves its interaction with alpha-1 adrenergic receptors. By binding to these receptors, it inhibits their activity, leading to relaxation of smooth muscles in the prostate and bladder neck, thereby alleviating symptoms of benign prostatic hyperplasia.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamsulosin: A closely related compound with similar structure and pharmacological activity.
Silodosin: Another alpha-1 adrenergic receptor antagonist used for similar medical conditions.
Alfuzosin: A compound with a similar mechanism of action but different chemical structure.
Uniqueness
®-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propriétés
IUPAC Name |
2-methoxy-5-[(2R)-2-[2-(2-methoxyphenoxy)ethylamino]propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c1-14(21-10-11-26-17-7-5-4-6-16(17)24-2)12-15-8-9-18(25-3)19(13-15)27(20,22)23/h4-9,13-14,21H,10-12H2,1-3H3,(H2,20,22,23)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFFJGYITGTGMD-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799280-05-9 | |
| Record name | 2-Methoxy-5-((2R)-2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1799280059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHOXY-5-((2R)-2-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)PROPYL)BENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q880GQS7CN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3324044.png)



![Methyl 4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B3324068.png)
![Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate](/img/structure/B3324073.png)
![Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B3324080.png)



![(R)-(6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol](/img/structure/B3324108.png)


